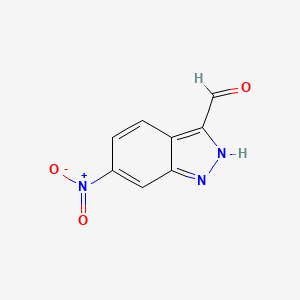

6-Nitro-1H-indazole-3-carbaldehyde

Overview

Description

6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound that belongs to the class of indazole derivatives. These compounds have garnered significant attention in medicinal chemistry, particularly as kinase inhibitors. The indazole nucleus is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which can be further substituted to create a variety of biologically active molecules.

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, which are key intermediates for further functionalization into various 3-substituted indazoles, can be achieved through the nitrosation of indoles. This process is carried out in a slightly acidic environment, allowing for the conversion of both electron-rich and electron-deficient indoles into the desired indazole-3-carboxaldehydes .

Molecular Structure Analysis

Indazole derivatives, such as 6-nitro-1H-indazole-3-carbaldehyde, are characterized by their indazole core. The presence of a nitro group at the 6-position and a formyl group at the 3-position on the indazole ring can significantly influence the electronic properties of the molecule and its reactivity in chemical reactions .

Chemical Reactions Analysis

Indazole derivatives can participate in a variety of chemical reactions. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile, reacting regioselectively with different nucleophiles to yield 2,3,6-trisubstituted indoles. This reactivity can be exploited to synthesize novel indole-based compounds, such as pyrimido[1,2-a]indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitro-1H-indazole-3-carbaldehyde are influenced by its molecular structure. The nitro and aldehyde functional groups contribute to the compound's reactivity and its potential interactions with biological targets. These properties are crucial for the compound's role as an intermediate in the synthesis of more complex molecules with potential pharmacological activities .

Scientific Research Applications

Medicinal Chemistry

Indazole derivatives have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Kinase Inhibitors

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . These compounds are particularly useful for the design of tyrosine kinase and threonine kinase inhibitors .

Synthetic Approaches to Indazoles

Indazoles can be synthesized using various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Nitrosation of Indoles

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported . These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Development of Bioactive Compounds

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Synthesis of Pyrazolo[1,2-b]phthalazines

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, which then undergoes dehydration, a Michael-type reaction, cyclization reaction, and tautomerization to afford pyrazolo[1,2-b]phthalazines .

Transition Metal Catalyzed Reactions

Indazoles can be synthesized using transition metal catalyzed reactions . This review article gives a brief outline of optimized synthetic schemes with relevant examples .

Reductive Cyclization Reactions

Indazoles can also be synthesized using reductive cyclization reactions . This method is one of the strategies for the synthesis of 1H- and 2H-indazoles .

Synthesis of 2H-Indazoles

Another strategy for the synthesis of indazoles is the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Nitrosation of Indoles

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has been reported . These very mild conditions allow the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Development of Bioactive Compounds

Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins . The functionalization of indazoles in position 3 led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®) or lificiguat, and more indazole-based drugs are currently under development .

Synthesis of Pyrazolo[1,2-b]phthalazines

The Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate forms an adduct product, which then undergoes dehydration, a Michael-type reaction, cyclization reaction, and tautomerization to afford pyrazolo[1,2-b]phthalazines .

Safety And Hazards

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Further increasing the reaction temperature to 80 °C proved to be effective and allowed us to obtain a quantitative yield of 26b .

properties

IUPAC Name |

6-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPSMSUYMARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630783 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1H-indazole-3-carbaldehyde | |

CAS RN |

315203-37-3 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

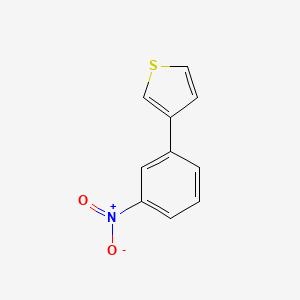

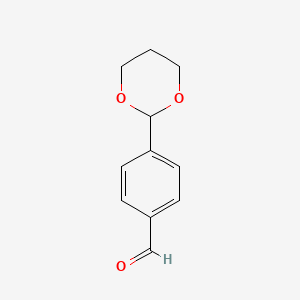

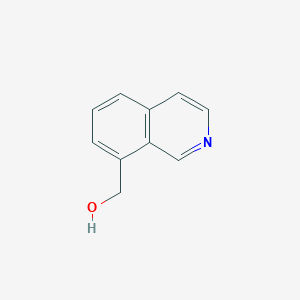

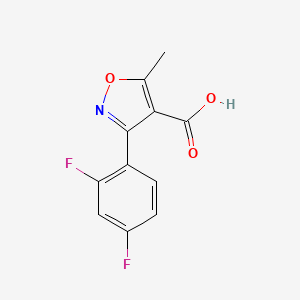

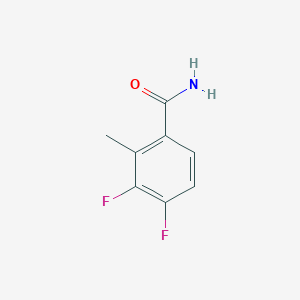

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

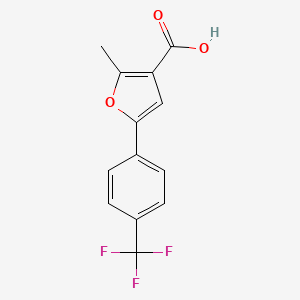

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

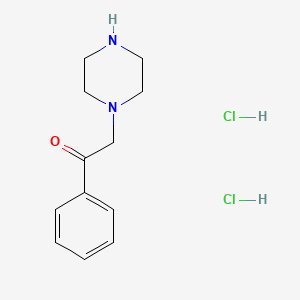

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)